molecular formula C25H24N6O2 B2887900 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide CAS No. 1190014-11-9

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2887900
CAS No.: 1190014-11-9
M. Wt: 440.507
InChI Key: PSKVYOCZOFYEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, pyridine, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine moieties, and the final assembly of the piperidine carboxamide structure. Typical synthetic routes might include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions might be used to link the pyridine rings.

    Amide bond formation: This can be accomplished using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the phenyl or pyridine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the piperidine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its complex structure and multiple functional groups.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide analogs: Compounds with similar core structures but different substituents.

    Other oxadiazole derivatives: Compounds featuring the 1,2,4-oxadiazole ring but with different attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-24(28-17-20-9-4-5-13-26-20)19-11-15-31(16-12-19)23-21(10-6-14-27-23)25-29-22(30-33-25)18-7-2-1-3-8-18/h1-10,13-14,19H,11-12,15-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVYOCZOFYEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.